2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 2-position, a furan ring at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with 2-furylboronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,3-dione derivatives. Reduction reactions can also be performed to modify the functional groups on the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, or ethanol.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Furan Derivatives: Formed through oxidation of the furan ring.
Coupled Products: Formed through coupling reactions with various boronic acids or halides.
Scientific Research Applications
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors or other therapeutic agents.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine-4-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid: Contains a trifluoromethyl group instead of a furan ring.
4,5,6-Trichloropyrimidine-2-carboxamide: Contains multiple chlorine substitutions and a carboxamide group.
Uniqueness
2-Chloro-6-(2-furyl)pyrimidine-4-carboxylic acid is unique due to the presence of both a furan ring and a carboxylic acid group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H5ClN2O3 |
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Molecular Weight |
224.60 g/mol |
IUPAC Name |
2-chloro-6-(furan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O3/c10-9-11-5(7-2-1-3-15-7)4-6(12-9)8(13)14/h1-4H,(H,13,14) |
InChI Key |
RAWOBJVNKZTFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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